molecular formula C20H27N3O5S2Si B584667 N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide CAS No. 1797982-60-5

N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide

Cat. No. B584667
M. Wt: 481.657
InChI Key: FZZDGAKTURASGE-UHFFFAOYSA-N
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Description

Compounds with the tert-butyl(dimethyl)silyl group are often used in organic synthesis. They are typically used as protecting groups for reactive sites in molecules during chemical reactions .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyl(dimethyl)silyl chloride, a common silylating agent . The exact synthesis process would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, compounds with the tert-butyl(dimethyl)silyl group are typically non-polar and have low solubility in water .

Safety And Hazards

Safety and hazards associated with a compound depend on its specific structure and properties. Compounds with the tert-butyl(dimethyl)silyl group can be flammable and may cause irritation if they come into contact with skin or eyes .

Future Directions

The future directions for the study of such compounds could include the development of more efficient synthesis methods, the design of compounds with improved properties, and the exploration of new applications in fields such as medicine and materials science .

properties

IUPAC Name

N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-11-13-12-29-19(21-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-10,12,24H,11H2,1-6H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZDGAKTURASGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide

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